1-[2-(5-Methyl-2-nitrophenoxy)ethyl]imidazole;hydrochloride
Overview
Description
1-[2-(5-Methyl-2-nitrophenoxy)ethyl]imidazole;hydrochloride is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Methyl-2-nitrophenoxy)ethyl]imidazole;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-2-nitrophenol and 2-bromoethylamine hydrobromide.
Etherification: The 5-methyl-2-nitrophenol is reacted with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate to form 1-[2-(5-methyl-2-nitrophenoxy)ethyl]amine.
Imidazole Formation: The resulting amine is then reacted with glyoxal and ammonium acetate to form the imidazole ring, yielding 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-imidazole.
Hydrochloride Formation: Finally, the imidazole compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-Methyl-2-nitrophenoxy)ethyl]imidazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides, in the presence of a base like sodium hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 1-[2-(5-methyl-2-aminophenoxy)ethyl]-1H-imidazole.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: 5-methyl-2-nitrophenol and 1H-imidazole derivatives.
Scientific Research Applications
1-[2-(5-Methyl-2-nitrophenoxy)ethyl]imidazole;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(5-Methyl-2-nitrophenoxy)ethyl]imidazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group and imidazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-nitrophenoxy)ethyl]-1H-imidazole hydrochloride
- 1-[2-(5-chloro-2-nitrophenoxy)ethyl]-1H-imidazole hydrochloride
- 1-[2-(5-methyl-2-aminophenoxy)ethyl]-1H-imidazole hydrochloride
Uniqueness
1-[2-(5-Methyl-2-nitrophenoxy)ethyl]imidazole;hydrochloride is unique due to the presence of the 5-methyl-2-nitrophenoxy group, which imparts distinct chemical and biological properties. This compound’s specific substituents can influence its reactivity, binding affinity, and overall efficacy in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-(5-methyl-2-nitrophenoxy)ethyl]imidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3.ClH/c1-10-2-3-11(15(16)17)12(8-10)18-7-6-14-5-4-13-9-14;/h2-5,8-9H,6-7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTGDSRJSGUXFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCN2C=CN=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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